Disodium sulfide nonahydrate
Description
Contextualizing Disodium (B8443419) Sulfide (B99878) Nonahydrate within Inorganic Chemistry
Disodium sulfide nonahydrate, with the chemical formula Na₂S·9H₂O, is an inorganic salt classified as an alkali metal sulfide. drugbank.com It is the most common hydrated form of sodium sulfide. wikipedia.org In its pure form, it consists of colorless, water-soluble crystals. wikipedia.org However, technical-grade samples often appear yellowish to brick-red due to the presence of polysulfides. wikipedia.orgjamgroupco.com The compound is known for its hygroscopic nature, readily absorbing moisture from the air. chemicalbook.comcymitquimica.com
The structure of this compound has been determined through X-ray crystallography to be tetragonal. chemicalbook.com In this crystalline structure, the sulfide ion (S²⁻) is intricately hydrogen-bonded to 12 water molecules, while the sodium ions (Na⁺) are also coordinated with water molecules. wikipedia.org This extensive network of hydrogen bonds is crucial to the stability and properties of the hydrate (B1144303). When exposed to moist air, Na₂S and its hydrates can emit hydrogen sulfide (H₂S), which has a characteristic rotten egg smell. wikipedia.orgchemicalbook.com The aqueous solution of sodium sulfide nonahydrate is strongly alkaline. wikipedia.orgchemicalbook.comguidechem.com
| Property | Value |
|---|---|
| Chemical Formula | Na₂S·9H₂O americanelements.comwebelements.com |
| Molar Mass | 240.18 g/mol wikipedia.orgamericanelements.com |
| Appearance | White to yellowish crystalline solid chemicalbook.comamericanelements.comsynthetikaeu.com |
| Crystal System | Tetragonal chemicalbook.com |
| Melting Point | ~50 °C (decomposes) wikipedia.orgjamgroupco.comwebelements.com |
| Density | 1.427 - 1.43 g/cm³ wikipedia.orgamericanelements.comwebelements.com |
| CAS Number | 1313-84-4 wikipedia.orgwebelements.com |
Significance of Hydrated Salt Systems in Chemical Science and Engineering
Hydrated salts, or salt hydrates, are a class of materials that have garnered significant interest in chemical science and engineering, primarily for their potential in thermal energy storage. osti.govpurdue.edu These systems can store and release large amounts of thermal energy at a nearly constant temperature through reversible dehydration and hydration reactions. osti.govmdpi.com This makes them highly promising as Phase Change Materials (PCMs) for applications in sustainable building technology and waste heat recovery. osti.govutwente.nl
The advantages of using hydrated salts for thermal energy storage include their high energy storage density, low cost, and operational simplicity. purdue.edumdpi.com For instance, salt hydrates are considered among the most suitable materials for residential heating applications due to their high energy density, which ranges from 400-870 kWh/m³. researchgate.net However, their widespread application is hindered by several challenges, including phase separation (incongruent melting), liquid leakage, and supercooling, where the material cools below its freezing point without solidifying. purdue.eduutwente.nl Much of the current research in this area focuses on developing composite materials, for example by impregnating hydrated salts into porous matrices like zeolite or vermiculite, to overcome these stability and performance issues. mdpi.comutwente.nl
Evolution of Research Perspectives on this compound
Historically, sodium sulfide and its hydrates have been utilized as bulk chemicals in various industrial processes. wikipedia.org These applications include its use in the Kraft process for the pulp and paper industry, as a depilatory agent in the leather industry, in water treatment as a metals precipitant, and in the manufacturing of sulfur dyes for the textile industry. wikipedia.orgchemicalbook.comguidechem.comjamgroupco.com
In recent years, the research perspective on sodium sulfide hydrates, particularly the nonahydrate, has shifted towards its potential as an advanced functional material. A significant area of contemporary research is its application in thermochemical heat storage (TCS). researchgate.netresearchgate.net Sodium sulfide hydrates are considered highly interesting as thermochemical materials (TCMs) because they exhibit a high theoretical energy density under specific operating conditions. researchgate.netresearchgate.net
The research focus is now on addressing the key bottlenecks that prevent its commercial use in TCS systems, namely its chemical, physical, and mechanical instability. researchgate.netresearchgate.net Studies have shown that at 49°C, this compound undergoes a phase transition to the pentahydrate form (Na₂S·5H₂O). researchgate.netresearchgate.net This transition and subsequent reactions are critical to its function in a heat storage cycle. researchgate.net Current investigations aim to improve the material's stability through methods like composite formation and to better understand its behavior during repeated hydration-dehydration cycles, bringing it closer to practical application in next-generation energy systems. researchgate.netresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
H18Na2O9S |
|---|---|
Molecular Weight |
240.19 g/mol |
IUPAC Name |
disodium;sulfide;nonahydrate |
InChI |
InChI=1S/2Na.9H2O.S/h;;9*1H2;/q2*+1;;;;;;;;;;-2 |
InChI Key |
ZGHLCBJZQLNUAZ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[S-2] |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[S-2] |
Synonyms |
Actisoufre Na2S natrum sulphuratum sodium monosulfide sodium monosulfide nonahydrate sodium monosulphide sodium monosulphide nonahydrate sodium sulfide sodium sulfide anhydrous sodium sulfide nonahydrate sodium sulphide anhydrous |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies
Controlled Synthesis of High-Purity Disodium (B8443419) Sulfide (B99878) Nonahydrate
The formation of high-purity disodium sulfide nonahydrate is highly dependent on the precise control of crystallization conditions. Techniques that manage temperature, concentration, and cooling are critical for isolating the desired nonahydrate phase.
Suspension cooling crystallization is a standard method employed to produce well-defined crystals of sodium sulfide hydrates. researchgate.netresearchgate.net This technique involves cooling a saturated or supersaturated solution while the forming crystals are kept suspended in the mother liquor, often with the aid of stirring. researchgate.netresearchgate.net This process allows for better control over crystal growth and size distribution. By cooling a warm solution of sodium sulfide, a suspension of nonahydrate crystals can be obtained, which is then separated by filtration. researchgate.net The initial material for this process can be lumps of sodium sulfide nonahydrate which are first dissolved at an elevated temperature before the controlled cooling process begins. researchgate.netresearchgate.net
Temperature is a critical parameter in the selective crystallization of this compound from aqueous solutions. The phase diagram of the sodium sulfide-water system shows different stable hydrate (B1144303) forms at various temperatures. To specifically obtain the nonahydrate, the solution must be cooled below approximately 49-50°C, its melting point. wikipedia.orgsciencemadness.org
The cooling profile is determined based on the solubility lines for the nonahydrate and other hydrate forms, such as the pentahydrate. researchgate.net For instance, to induce the formation of Na₂S·9H₂O, a concentrated sodium sulfide solution is often cooled to around 5°C. The yield of sodium sulfide increases as the final crystallization temperature is decreased, with a preferred range of about 20-30°C for separating it from solutions containing sodium hydroxide (B78521). google.com The stability of various hydrates is a function of both water vapor partial pressure and temperature. publications.gc.ca
The concentration of the sodium sulfide solution and the rate at which it is cooled are pivotal in determining the purity and crystal quality of the final product. To facilitate the growth of large, well-defined Na₂S·9H₂O crystals, a synthesized Na₂S solution is diluted to achieve a molar ratio where sufficient water is available for the nonahydrate structure (1:9 Na₂S:H₂O). The concentration of the solution before cooling is crucial; for example, solutions are often concentrated to about 46% Na₂S before crystallization is induced.
The cooling rate directly influences the nucleation and growth of the crystals.
Slow Cooling: A slow cooling rate, on the order of 1-2°C per hour, is reported to enhance crystal purity and facilitate the growth of larger crystals.
Rapid Cooling: Conversely, rapid cooling tends to promote the nucleation of nonahydrate crystals, which can be useful in certain industrial applications where a mass of smaller crystals is desired.
The interplay between concentration and cooling rate is essential. A higher concentration of impurities or a faster cooling rate can widen the metastable zone, making nucleation more difficult. mdpi.com
Interactive Table: Parameters for Cooling Crystallization of this compound
| Parameter | Optimal Range/Value | Effect on Product | Source |
| Final Crystallization Temperature | 5°C to 30°C | Promotes nucleation and increases yield of the nonahydrate phase. | google.com |
| Solution Concentration | ~46% Na₂S | Ensures sufficient solute for crystallization upon cooling. | |
| Cooling Rate (for high purity) | 1–2°C/hour | Facilitates the growth of large, well-defined crystals. |
Alternative Synthetic Routes and Precursor Chemistry
Beyond the crystallization of aqueous solutions, disodium sulfide can be synthesized through various chemical reactions, which then provide the precursor solution for forming the nonahydrate.
A common synthetic route involves the direct reaction of elemental sulfur with sodium hydroxide. This redox reaction proceeds according to the following equation:
4S + 6NaOH → 2Na₂S + Na₂S₂O₃ + 3H₂O
To optimize the yield of sodium sulfide and minimize the formation of polysulfide byproducts, sulfur is typically added incrementally to a concentrated sodium hydroxide solution (40–50%) at an elevated temperature of 90–100°C. After the reaction, the resulting solution is filtered and can be diluted to induce the crystallization of this compound.
Interactive Table: Key Parameters for Sulfur-Based Synthesis
| Parameter | Optimal Range | Purpose | Source |
| NaOH Concentration | 40–50% | Minimizes the formation of polysulfide byproducts. | |
| Reaction Temperature | 90–100°C | Accelerates the dissolution and reaction of sulfur. |
High-purity sodium sulfide can also be prepared in non-aqueous environments, which is particularly useful for applications requiring anhydrous material that can subsequently be hydrated. A laboratory-scale method involves the reduction of sulfur with metallic sodium in anhydrous liquid ammonia. wikipedia.orgsciencemadness.org Another variation uses sodium in dry tetrahydrofuran (B95107) (THF) with a catalytic amount of naphthalene. wikipedia.orgsciencemadness.org The fundamental reaction is:
2Na + S → Na₂S wikipedia.orgsciencemadness.org
This method avoids the aqueous side products seen in the sodium hydroxide route. A patented process describes reacting sulfur with metallic sodium in the presence of an aprotic solvent, which can solvate the sodium ion, thereby promoting the reaction. epo.org The reaction is exothermic, and controlling it can be achieved by selecting sulfur with an appropriate particle size. epo.org Studies on the reduction of sulfur by alkali metals in non-aqueous solvents like THF show the formation of various polysulfide species as intermediates. acs.org
Preparation of Related Sulfide Hydrates and Polysulfides
The manipulation of this compound allows for the synthesis of other valuable sulfur compounds, including different hydrate forms and various sodium polysulfides. These transformations are achieved through controlled reaction conditions, leveraging the principles of solubility, temperature-dependent phase transitions, and direct chemical reaction.
Strategies for Selective Hydrate Formation (e.g., Pentahydrate)
The selective crystallization of a specific sodium sulfide hydrate from an aqueous solution is governed by the temperature and concentration of the solute, as detailed in the sodium sulfide-water (Na₂S-H₂O) phase diagram. researchgate.netresearchgate.net By carefully controlling these parameters, it is possible to preferentially form hydrates other than the nonahydrate, such as the pentahydrate (Na₂S·5H₂O).
One primary strategy involves controlling the cooling profile of a sodium sulfide solution. For instance, starting with a solution of approximately 25% by weight of Na₂S at 60°C and cooling it to 20°C will lead to the precipitation of this compound. researchgate.net To obtain the pentahydrate, a different path on the phase diagram must be followed.
A key temperature in this system is 49°C, which marks a phase transition point. researchgate.net At this temperature, this compound can transition to the pentahydrate form while simultaneously forming a sodium sulfide solution. researchgate.net The pentahydrate itself is known to partially dissolve into a solution at 83°C. researchgate.net Therefore, by maintaining the temperature and concentration within the stability region for the pentahydrate, its selective formation can be achieved. Commercial production of crystalline sodium sulfides often involves cooling or concentrating an aqueous solution to precipitate various hydrates, including Na₂S·9H₂O, Na₂S·6H₂O, and Na₂S·5H₂O. epo.orggoogle.com
Well-defined crystals of both nonahydrate and pentahydrate have been prepared using standard suspension cooling crystallization methods. researchgate.netresearchgate.netresearchgate.net The required cooling process is determined directly from the solubility lines for the nonahydrate and pentahydrate forms as depicted in the phase diagram. researchgate.net
| Target Hydrate | Controlling Factors | Description of Method |
|---|---|---|
| This compound (Na₂S·9H₂O) | Temperature, Concentration | Cooling a warm aqueous solution of sodium sulfide (e.g., ~25 wt% from 60°C) to room temperature (~20°C) results in the crystallization of the nonahydrate form. researchgate.netresearchgate.net |
| Disodium Sulfide Pentahydrate (Na₂S·5H₂O) | Temperature | Heating the nonahydrate to 49°C induces a phase transition, yielding the pentahydrate and a saturated solution. researchgate.net Selective crystallization occurs by maintaining conditions within the pentahydrate stability zone on the phase diagram. researchgate.net |
Synthesis of Sodium Polysulfides from this compound
This compound serves as a crucial precursor for the synthesis of sodium polysulfides (Na₂Sₓ, where x > 1). These compounds are significant in various applications, including the manufacturing of polysulfide polymers and as components in sodium-sulfur batteries. researchgate.netvt.edu The general method involves the direct reaction of sodium sulfide with a stoichiometric amount of elemental sulfur. vt.edusciencemadness.org
The synthesis can be performed by reacting this compound with elemental sulfur under reflux conditions. researchgate.net The composition of the resulting polysulfide (i.e., the value of 'x' in Na₂Sₓ) is determined by the molar ratio of sulfur added to the sodium sulfide. For example, a process for producing sodium tetrasulfide (Na₂S₄) involves dosing sodium and sulfur in the appropriate stoichiometric ratio into a pre-existing melt of a polysulfide. google.com
Research into the synthesis of specific polysulfides has refined the methodologies. One study explored various synthesis methods and found that reacting Na₂S and sulfur in anhydrous ethanol (B145695) was not effective. vt.edu However, a "dry" synthesis method at atmospheric pressure was successful in producing Na₂S₄. vt.edu The same study also presented revised methods for synthesizing sodium disulfide (Na₂S₂) and sodium pentasulfide (Na₂S₅) with detailed parameters. vt.edu The reaction of dihaloalkanes with sodium sulfide nonahydrate is a common route to produce poly(alkylene sulfide)s, where the nonahydrate is the source of the sulfide nucleophile. researchgate.net
| Target Polysulfide | Reactants | General Conditions | Significance |
|---|---|---|---|
| Sodium Disulfide (Na₂S₂) | This compound, Elemental Sulfur | Reaction in a suitable medium with controlled stoichiometry (1 mole of S per mole of Na₂S). vt.edu | Intermediate in sulfur chemistry and battery applications. vt.edu |
| Sodium Tetrasulfide (Na₂S₄) | This compound, Elemental Sulfur | "Dry" synthesis at atmospheric pressure or reaction in a melt with controlled stoichiometry (3 moles of S per mole of Na₂S). vt.edugoogle.com | Used in the production of polysulfide sealants and polymers. researchgate.net |
| Sodium Pentasulfide (Na₂S₅) | This compound, Elemental Sulfur | Reaction in a suitable medium with controlled stoichiometry (4 moles of S per mole of Na₂S). vt.edu | Component in high-energy-density sodium-sulfur batteries. vt.edu |
Crystallographic Investigations of this compound
X-ray crystallography has been the definitive method for determining the solid-state structure of this compound, providing detailed insights into its crystalline form, the spatial arrangement of its constituent ions, and the extensive network of intermolecular forces that stabilize the structure.
Early structural determinations have definitively characterized this compound (Na₂S·9H₂O) as belonging to the tetragonal crystal system, contrary to some database entries that may list it as monoclinic. Landmark crystallographic work by Bedlivy and Preisinger established the space group as P4₁2₁2 (or its enantiomorph P4₃2₂). ugr.esresearchgate.netarizona.educrystallography.net This structure is defined by specific lattice parameters, which describe the dimensions of the unit cell.
The unit cell is the basic repeating block of the crystal structure. For the tetragonal system of this compound, the 'a' and 'b' axes are equal in length, while the 'c' axis is different, and all three axes are mutually perpendicular. The established parameters are detailed in the table below.
| Property | Value | Source(s) |
| Crystal System | Tetragonal | ugr.esresearchgate.net |
| Space Group | P4₁2₁2 or P4₃2₂ | ugr.esresearchgate.net |
| Lattice Parameter 'a' | 9.331 Å | researchgate.netcrystallography.net |
| Lattice Parameter 'c' | 12.85 Å | researchgate.netcrystallography.net |
| Unit Cell Volume | 1118.82 ų | crystallography.net |
| Formula Units (Z) | 4 | researchgate.net |
The structure of this compound is not merely defined by the positions of the sodium (Na⁺) and sulfide (S²⁻) ions, but is heavily influenced by the nine water molecules of hydration. These water molecules form an extensive and complex hydrogen-bonding network that is critical to the stability of the crystal. The sulfide ion, with its high negative charge density, acts as a strong hydrogen bond acceptor. wikipedia.org
Comparing the crystal structure of the nonahydrate with other hydrates of sodium sulfide, such as the pentahydrate (Na₂S·5H₂O), reveals significant differences in their crystalline architecture. While the nonahydrate is tetragonal, X-ray diffraction studies have shown that sodium sulfide pentahydrate crystallizes in the orthorhombic system. wikipedia.org
In the pentahydrate structure, the sulfide ions are directly bound to sodium ions and are encased by a network of hydrogen bonds from the five water molecules. wikipedia.org This contrasts with the nonahydrate, where the extensive hydration shell plays a more dominant role in defining the structure. The differences in crystal system, space group, and lattice parameters underscore the critical role that the degree of hydration plays in determining the solid-state structure of the compound.
Interactive Table: Crystallographic Data Comparison
| Parameter | This compound (Na₂S·9H₂O) | Disodium Sulfide Pentahydrate (Na₂S·5H₂O) |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | P4₁2₁2 | Cmcm |
| Lattice 'a' (Å) | 9.331 | 6.479 |
| Lattice 'b' (Å) | 9.331 | 12.55 |
| Lattice 'c' (Å) | 12.85 | 8.655 |
| Source(s) | researchgate.netcrystallography.net | researchgate.net |
Spectroscopic and Microscopic Probes for Structural Analysis
While crystallography provides a static map of atomic positions, spectroscopic techniques probe the dynamic behavior of molecules and can confirm structural features in both solid and solution phases.
Powder X-ray Diffraction (XRD) is a primary analytical tool for the characterization of crystalline materials like this compound. It is routinely used to confirm the phase purity of a sample, distinguishing the nonahydrate from other hydrated forms (such as the pentahydrate) or anhydrous sodium sulfide. arizona.edu Each crystalline phase produces a unique diffraction pattern, or "fingerprint," based on its specific lattice structure. By analyzing the positions (2θ angles) and intensities of the diffraction peaks, researchers can identify the compound and determine its lattice parameters with high precision. For instance, XRD analysis can confirm whether a sample consists of pure nonahydrate or is a mixture of different hydrates. arizona.edu
Raman spectroscopy is a powerful non-destructive technique that provides information about molecular vibrations. It is particularly useful for characterizing the chemical species within a material. In the context of this compound, Raman spectroscopy can probe the vibrational modes of the sulfide ion within its hydrated crystal environment. Studies on aqueous solutions of sodium sulfide have utilized this technique to identify characteristic vibrational frequencies. nih.gov
A key finding from surface-enhanced Raman spectroscopy (SERS) studies on sodium sulfide solutions is the identification of a characteristic Raman peak associated with the sulfide species. nih.gov This peak provides a spectroscopic signature for the sulfide ion in a hydrated environment.
Interactive Table: Raman Spectroscopic Data
| Species/Compound | Technique | Characteristic Peak (cm⁻¹) | Source(s) |
| Sodium Sulfide | SERS (in solution) | 472 | nih.gov |
This characteristic frequency corresponds to a specific vibrational mode of the sulfide ion as influenced by its interactions with surrounding water molecules in the hydration shell, making Raman spectroscopy a valuable tool for structural and chemical characterization.
Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Morphological and Nanoscale Features
Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of this compound crystals. thermofisher.com Research has shown that the initial, recrystallized form of Na₂S·9H₂O consists of well-defined, angular crystals, typically around 1 mm in size. resource.org SEM imaging has revealed that the surface of these nonahydrate crystals is covered with pores. resource.org
The morphology of these crystals is not static and can undergo significant changes under certain conditions, such as thermal cycling. Studies involving repeated heating and cooling have observed a transformation from the initial angular crystal structure to a highly porous, sponge-like morphology. resource.org This change is believed to be beneficial for applications involving water vapor mass transfer due to the significant increase in the crystal's surface area. resource.org While this compound is frequently used as a sulfur source in the synthesis of various nanomaterials, which are then characterized by High-Resolution Transmission Electron Microscopy (HRTEM), direct HRTEM analysis focusing on the atomic structure of Na₂S·9H₂O itself is less commonly detailed in available literature. epa.govsigmaaldrich.commerckmillipore.com HRTEM is a technique that allows for the direct imaging of the atomic structure of materials, capable of resolving individual atoms and crystal defects. pharmaffiliates.com
Table 1: Morphological Features of this compound Observed by SEM
| Observed Feature | Description | Condition | Reference |
|---|---|---|---|
| Initial Crystal Form | Well-defined, free-flowing angular crystals of approximately 1 mm. | Recrystallized | resource.org |
| Surface Topography | The surface of the nonahydrate crystals is covered with pores. | As-prepared | resource.org |
| Post-Cycling Morphology | A highly porous, sponge-like shape. | After multiple thermal cycles | resource.org |
Purity Assessment and Trace Analysis in Research Grade Samples
Iodometric Titration for Quantitative Assay
Iodometric titration is the standard method for determining the purity (assay) of disodium sulfide nonahydrate, as specified by major pharmacopeias and reagent standards like the United States Pharmacopeia (USP) and the American Chemical Society (ACS). pharmacopeia.cnsigmaaldrich.com The principle of this method involves the oxidation of the sulfide ion by a known excess of iodine in an acidic solution. nemi.govepa.gov The unreacted iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator to detect the endpoint. pharmacopeia.cnnemi.gov
S²⁻ + I₂ → S + 2I⁻ (in acidic medium)
I₂ (excess) + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
A blank determination is performed to account for any variables, and the amount of sodium thiosulfate used in the back-titration allows for the calculation of the amount of iodine that reacted with the sulfide, thereby determining the Na₂S·9H₂O content. pharmacopeia.cn According to USP standards, Sodium Sulfide Topical Solution should contain not less than 98.0 percent and not more than 103.0 percent of Na₂S·9H₂O. pharmacopeia.cn For ACS grade reagents, the minimum assay is typically specified as ≥98.0%. merckmillipore.comsigmaaldrich.com
Table 2: Key Steps in Iodometric Titration of this compound
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1 | Accurately weigh the Na₂S·9H₂O sample and dissolve it in degassed water. | Prepare the analyte solution while minimizing oxidation. | pharmacopeia.cn |
| 2 | Add a precise, excess volume of standard 0.1 N iodine solution and hydrochloric acid. | Oxidize the sulfide to elemental sulfur. | pharmacopeia.cn |
| 3 | Allow the reaction to proceed for a set time (e.g., 15 minutes) in the dark. | Ensure complete reaction between sulfide and iodine. | pharmacopeia.cn |
| 4 | Titrate the excess iodine with standard 0.1 N sodium thiosulfate solution. | Quantify the amount of unreacted iodine. | pharmacopeia.cn |
| 5 | Add starch indicator near the endpoint and continue titrating until the blue color disappears. | Precisely determine the titration endpoint. | pharmacopeia.cn |
Spectrometric Methods for Cation Trace Contaminants (e.g., Fe, NH₄⁺)
Trace metal and cation contaminants can significantly impact the reactivity and suitability of this compound in specialized fields. Spectrometric methods are commonly employed for their detection and quantification at parts-per-million (ppm) levels.
For iron (Fe), a common impurity, ACS reagent specifications often require the sample to pass a visual colorimetric test. thermofisher.comsigmaaldrich.com A standard procedure involves dissolving a significant amount of the sample (e.g., 5 grams) in water; a clear and colorless solution indicates that the iron content is below the specified limit. pharmacopeia.cn For more precise quantification, spectrophotometric methods are used. asdlib.orgthermofisher.com These methods typically involve forming a colored complex with the iron ions, such as the intensely red-colored ferrous tris(1,10-phenanthroline)iron(II) complex, and measuring its absorbance at a specific wavelength (e.g., 522 nm). asdlib.org
Ammonium (B1175870) (NH₄⁺) is another controlled impurity. For ACS grade material, the maximum allowable limit is typically set at 0.005%. thermofisher.commerckmillipore.comsigmaaldrich.com The determination of ammonium can be carried out using various spectrometric techniques, including colorimetric methods or ion-selective electrodes.
Table 3: Typical Specification Limits for Cation Contaminants in ACS Grade Na₂S·9H₂O
| Contaminant | Chemical Formula | Maximum Limit | Typical Test Method | Reference |
|---|---|---|---|---|
| Iron | Fe | To pass test | Visual/Colorimetric | thermofisher.commerckmillipore.comsigmaaldrich.com |
| Ammonium | NH₄⁺ | ≤ 0.005% | Spectrometric/Colorimetric | thermofisher.commerckmillipore.comsigmaaldrich.com |
Specialized Tests for Impurity Profiling in Sensitive Applications
Beyond standard assay and common cation analysis, a more detailed impurity profile is often necessary for high-sensitivity applications. These tests target other sulfur-containing species and inorganic anions.
Common impurities include sodium sulfite (B76179) (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃). The USP provides a limit test for these combined impurities, where zinc sulfate (B86663) is used to precipitate the sulfide, and the remaining filtrate is titrated with a dilute iodine solution. pharmacopeia.cn ACS specifications typically limit the combined sulfite and thiosulfate content to a maximum of 0.1% (as SO₂). merckmillipore.comsigmaaldrich.com The color of the material can also be an indicator of purity, as the presence of sodium polysulfides (Na₂Sₓ) imparts a yellow to reddish color, whereas pure sodium sulfide is white. sci-hub.st
For comprehensive impurity profiling, advanced analytical techniques are utilized.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy have proven to be sensitive diagnostic tools for detecting oxysulfur and polysulfide impurities that may not be apparent in other tests. sci-hub.st
Ion Chromatography (IC) is a powerful technique for the simultaneous determination of various inorganic anions, such as chloride and sulfate, at trace levels. researchgate.net
Table 4: Specialized Impurity Tests for this compound
| Impurity/Analyte | Typical Limit (ACS) | Analytical Technique | Reference |
|---|---|---|---|
| Sulfite and Thiosulfate (as SO₂) | ≤ 0.1% | Titration | pharmacopeia.cnsigmaaldrich.com |
| Polysulfides (Na₂Sₓ) | Not specified; indicated by color | Raman Spectroscopy, Visual Inspection | sci-hub.st |
| Chloride (Cl⁻), Sulfate (SO₄²⁻) | Not typically specified | Ion Chromatography | researchgate.net |
| Oxysulfur Groups | Not specified | FTIR Spectroscopy | sci-hub.st |
Mechanistic Studies of Reactivity and Transformation Pathways
Aqueous-Phase Equilibrium and Speciation of Sulfide (B99878) Ions
When disodium (B8443419) sulfide nonahydrate dissolves in water, the sulfide ion undergoes hydrolysis, establishing an equilibrium with bisulfide (HS⁻) and hydrogen sulfide (H₂S). The distribution of these species is highly sensitive to environmental conditions.
The speciation of sulfide in an aqueous solution is predominantly governed by pH. The equilibria are described by two dissociation constants (pKa values) for hydrogen sulfide, a diprotic acid.
H₂S ⇌ HS⁻ + H⁺ (pKa1)
HS⁻ ⇌ S²⁻ + H⁺ (pKa2)
At a standard temperature of 25°C, the first dissociation constant, pKa1, is approximately 7.0. researchgate.net This means that at a pH of 7.0, about 50% of the total sulfide is present as H₂S and 50% as HS⁻. researchgate.netaai.solutions As the pH decreases, the equilibrium shifts towards the formation of H₂S, which is the dominant species in acidic conditions. researchgate.net Conversely, as the pH increases into the alkaline range, the HS⁻ ion becomes the major species. nih.gov At a pH of 9.0, the proportion of undissociated H₂S drops to about 1%. researchgate.net The second dissociation, to form the S²⁻ ion, occurs at a much higher pH, with a pKa2 value often cited in the range of 17, making the free sulfide ion (S²⁻) concentration negligible under most physiological and environmental conditions. nih.gov At a physiological pH of 7.4, approximately 71.5% of the total sulfide exists as the bisulfide ion (HS⁻) and 28.5% as hydrogen sulfide (H₂S). nih.gov
Temperature also influences these equilibria. An increase in temperature generally leads to a decrease in the pKa values, shifting the equilibrium. For instance, an increase in temperature will slightly favor the dissociation of H₂S to HS⁻. This temperature dependence is a critical factor in environments like hydrothermal vents, where temperature gradients are steep. washington.edu
Table 1: Sulfide Speciation as a Function of pH at 25°C
| pH | % H₂S (approx.) | % HS⁻ (approx.) | % S²⁻ (approx.) |
|---|---|---|---|
| 4 | >99 | <1 | ~0 |
| 7 | 50 | 50 | ~0 |
| 9 | 1 | 99 | ~0 |
| 12 | <1 | >99 | <1 |
The hydrolysis of the sulfide ion (S²⁻ + H₂O ⇌ HS⁻ + OH⁻) is a rapid, reversible proton transfer reaction. The thermodynamics of this reaction strongly favor the formation of bisulfide (HS⁻) in all but the most strongly alkaline solutions. The kinetics are typically diffusion-controlled, meaning the equilibrium is established almost instantaneously upon dissolution of the salt.
Studies on the hydrolysis of related sulfur compounds show that these reactions generally follow first-order kinetics. acs.org While thermodynamically unstable with respect to hydrolysis, the kinetic stability can vary significantly based on molecular structure and environmental conditions like temperature. acs.orgcopernicus.org For instance, accelerating hydrolysis by increasing temperature is a common experimental approach to study the kinetics of slow reactions. acs.org
Redox Chemistry and Oxidative Transformations
Sulfide is a reduced sulfur species (oxidation state -2) and is readily oxidized. The oxidation pathways are complex and can yield a variety of sulfur compounds with higher oxidation states.
The oxidation of sulfide by molecular oxygen (O₂) is a thermodynamically favorable process but can be kinetically slow in the absence of catalysts. nih.gov The reaction mechanism is intricate, often involving radical intermediates. The initial one-electron transfer from sulfide to oxygen to form a bisulfide radical (HS•) and a superoxide (B77818) radical (O₂⁻•) is thermodynamically unfavorable. nih.gov However, a two-electron transfer to form elemental sulfur (S₀) and peroxide is favorable. nih.gov The presence of metal ions, such as iron and manganese, can significantly catalyze the abiotic oxidation of sulfide. nih.gov
Other, more potent oxidants react more readily with sulfide. For example, sodium persulfate (Na₂S₂O₈) can oxidize sulfide to elemental sulfur or sulfate (B86663), with the reaction efficiency being dependent on pH, temperature, and reactant ratios. researchgate.net Sodium periodate (B1199274) (NaIO₄) has also been shown to oxidize sulfides to sulfoxides via an electrophilic oxygen transfer mechanism. rsc.org
The oxidation of sulfide often leads to a mixture of products, including polysulfides (Sₓ²⁻), elemental sulfur (S₈), thiosulfate (B1220275) (S₂O₃²⁻), sulfite (B76179) (SO₃²⁻), and sulfate (SO₄²⁻). The distribution of these products is highly dependent on the reaction conditions.
Polysulfides and Elemental Sulfur : These are favored when the concentration of sulfide is high relative to the oxidant. nih.gov Polysulfides are formed by the reaction of sulfide with elemental sulfur, establishing a complex equilibrium. nih.gov
Thiosulfate : This oxyanion is a common intermediate and often the predominant product when the sulfide concentration is low. nih.gov It can be formed through the oxidation of polysulfides. youtube.com
Sulfate : As the final and most stable oxidation product of sulfur (oxidation state +6), sulfate formation is favored under conditions of high oxidant concentration and prolonged reaction times. nih.govresearchtrends.net
2HS⁻ + 2O₂ → S₂O₃²⁻ + H₂O (Formation of Thiosulfate)
HS⁻ + 2O₂ → SO₄²⁻ + H⁺ (Formation of Sulfate)
In biological systems and biomimetic models, heme-containing proteins like hemoglobin can catalyze the oxidation of H₂S to a mixture of thiosulfate and polysulfides. nih.gov The partitioning between these products is thought to depend on the flux of H₂S and the availability of oxygen. nih.gov
Photochemical Reactions and Radical Generation
The interaction of light with sulfide and its derivatives can initiate photochemical reactions, often involving the generation of radical species. While research on the direct photolysis of simple sulfide ions is limited, studies on related organic sulfides and other sulfur compounds provide insight into potential pathways.
Visible light, in the presence of a suitable photocatalyst, can mediate the generation of sulfur-centered radicals from precursors like disulfides. mdpi.com These radicals are highly reactive intermediates. For instance, the photochemical oxidation of sulfides to sulfoxides can occur through an electron transfer mechanism, generating a sulfide radical cation. rsc.org This radical cation can then react with ground-state oxygen to form the sulfoxide. rsc.org
Recent studies have also demonstrated the generation of sulfamoyl radicals from sulfur dioxide surrogates and nitrogen radical precursors using visible-light photoredox catalysis. chemrxiv.org While not directly involving disodium sulfide, these findings highlight the general principle that sulfur compounds can be activated by light to produce reactive radical intermediates, suggesting that sulfide ions could potentially participate in similar photochemical pathways under specific conditions, such as in the presence of photosensitizers.
Mechanism of Thiyl Radical Production via Photolysis
The generation of thiyl radicals (HS•/S•⁻) from the photolysis of aqueous solutions of disodium sulfide nonahydrate (Na₂S·9H₂O) is a process initiated by the absorption of ultraviolet (UV) light. While the precise mechanism is a subject of ongoing investigation, the fundamental principles of photochemistry in aqueous sulfide solutions provide a basis for a proposed pathway. In aqueous solution, sodium sulfide hydrolyzes to form sodium hydrosulfide (B80085) (NaHS) and sodium hydroxide (B78521) (NaOH), establishing an equilibrium that includes sulfide (S²⁻) and bisulfide (HS⁻) ions.
The photochemical process is initiated by the absorption of a photon by the sulfide or, more likely, the bisulfide ion, which is the predominant species over a wide pH range. This absorption elevates the ion to an excited electronic state. The subsequent step is believed to involve a photo-induced electron transfer from the excited sulfide species to a suitable acceptor, which can be a water molecule or a proton, leading to the formation of a thiyl radical and a solvated electron or a hydrogen atom.
A proposed mechanism for the photolysis of aqueous sodium sulfide solutions involves the illumination with ultraviolet light (e.g., at a wavelength of 253.7 nm), which results in the production of hydrogen and disulfide ions in equimolar amounts researchgate.net. The initial steps in the oxidation of sulfide are suggested to involve the formation of superoxide and sulfide radicals (HS•) nih.gov. The quantum efficiency for hydrogen production can be significant, reaching up to 27% for a 0.5M Na₂S solution, and is notably independent of pH in the range of 8.5 to 13.3 researchgate.net.
The key steps in the proposed mechanism can be summarized as follows:
Photoexcitation: The bisulfide ion (HS⁻) absorbs a UV photon, transitioning to an excited state (HS⁻). HS⁻ + hν → (HS⁻)
Electron Ejection: The excited bisulfide ion ejects an electron, forming a thiyl radical (HS•) and a solvated electron (e⁻aq). (HS⁻)* → HS• + e⁻aq
Reaction of Solvated Electron: The highly reactive solvated electron can then react with a water molecule or a proton to produce a hydrogen atom (H•) and a hydroxide ion (OH⁻). e⁻aq + H₂O → H• + OH⁻
Hydrogen Formation: Two hydrogen atoms can then combine to form molecular hydrogen (H₂). H• + H• → H₂
An alternative pathway for the formation of the thiyl radical could involve the homolytic cleavage of the S-H bond in the bisulfide ion upon photoexcitation, although the electron transfer mechanism is more commonly cited in the context of aqueous solutions.
Investigation of Radical-Mediated Chemical Processes
Once generated via photolysis, thiyl radicals (HS•) are highly reactive intermediates that can participate in a variety of chemical processes. These radical-mediated reactions are of significant interest due to their implications in both industrial applications and biological systems. The primary fate of thiyl radicals is often their recombination to form disulfides wikipedia.org.
Key radical-mediated processes involving thiyl radicals include:
Dimerization: The most straightforward reaction pathway for thiyl radicals is their dimerization to form disulfide (S₂²⁻) or, in the presence of protons, hydrogen disulfide (H₂S₂). HS• + HS• → H₂S₂
Hydrogen Atom Transfer (HAT): Thiyl radicals can abstract hydrogen atoms from other molecules, leading to the formation of hydrogen sulfide (H₂S) and a new radical species. This is a crucial step in many radical chain reactions. The rate constants for HAT reactions can vary depending on the structure of the hydrogen donor mdpi.com.
Addition to Unsaturated Systems: Thiyl radicals are known to add efficiently to carbon-carbon double and triple bonds, a process central to thiol-ene and thiol-yne "click" chemistry. This addition reaction forms a carbon-centered radical, which can then propagate a radical chain reaction wikipedia.org.
Electron Transfer: Thiyl radicals can act as either oxidizing or reducing agents, participating in electron transfer reactions with other molecules. For instance, they can be reduced by antioxidants or oxidize other species to generate new radical cations cdnsciencepub.com.
Reactions with Molecular Oxygen: In the presence of oxygen, thiyl radicals can reversibly add oxygen to form thiylperoxyl radicals (HSOO•). These can then undergo further reactions, leading to the formation of various sulfur-oxygen species.
The investigation of these radical-mediated processes often employs techniques such as pulse radiolysis to generate and study the transient thiyl radicals and their subsequent reactions in real-time. The table below summarizes some of the key reactions and their characteristics.
| Reaction Type | General Equation | Significance |
|---|---|---|
| Dimerization | 2 HS• → H₂S₂ | Primary termination step, leads to disulfide formation. |
| Hydrogen Atom Transfer (HAT) | HS• + R-H → H₂S + R• | Propagation of radical chains, important in organic synthesis and biological damage. |
| Addition to Alkenes | HS• + R₂C=CR₂ → R₂C(•)-C(SH)R₂ | Basis of thiol-ene chemistry, used in polymer and materials science. |
| Electron Transfer | HS• + A → HS⁻ + A•⁺ (Oxidation of A) HS• + D → HS⁻ + D•⁺ (Reduction of D) | Involved in redox processes and antioxidant mechanisms. |
The study of these radical-mediated pathways is crucial for understanding the broader chemical transformations that can be initiated by the photolysis of this compound. These processes are relevant in fields ranging from environmental chemistry, where sulfide oxidation plays a role in natural water systems, to synthetic chemistry, where thiyl radicals are versatile intermediates.
Applications in Advanced Chemical Synthesis and Material Science
Organic Synthesis Applications as a Sulfur Donor and Reductant
In the realm of organic chemistry, disodium (B8443419) sulfide (B99878) nonahydrate serves as a versatile reagent. It functions both as a nucleophilic sulfur donor for constructing carbon-sulfur bonds and as a capable reducing agent for specific functional groups.
Catalytic Roles in Thioamide Synthesis and Related Organic Transformations
Disodium sulfide has been identified as a key component in the synthesis of thioamides, which are important structural motifs in medicinal chemistry and organic materials. In combination with elemental sulfur, sodium sulfide facilitates the thioacylation of nitroalkanes to produce a diverse array of thioamides in high yields. In these reactions, sodium sulfide often provides superior results compared to other inorganic bases. Mechanistic studies suggest that sodium sulfide is involved in the formation of a nucleophilic sulfur species which then reacts with imine intermediates or other activated substrates. This method is noted for its mild conditions and compatibility with multifunctional peptides, preventing epimerization of stereocenters.
Beyond its role with elemental sulfur, hydrated sodium sulfide also acts as a precursor for iron-sulfur catalysts in sustainable redox condensation reactions. In one such system, an iron(III) chloride hexahydrate and sodium sulfide combination promotes the reaction between o-nitroanilines and alcohols to yield benzimidazole (B57391) and quinoxaline (B1680401) heterocycles. In this capacity, sodium sulfide serves a dual purpose: it helps form the Fe/S catalyst and acts as an excellent, noncompetitive, multi-electron reducing agent.
Utilization in Ring-Opening Reactions (e.g., Epoxides)
The ring-opening of epoxides is a fundamental transformation in organic synthesis, typically proceeding through an S(_N)2 mechanism when a strong nucleophile is used. The sulfide anion (S²⁻) from disodium sulfide is a potent nucleophile and is expected to attack the less sterically hindered carbon of the epoxide ring, leading to the formation of a β-hydroxythiolate, which upon protonation would yield a β-hydroxythiol. This reaction pathway is analogous to the well-established thiolysis of epoxides using thiols or hydrosulfides.
However, the use of disodium sulfide itself for this transformation is not extensively documented in scientific literature. Research has shown that reactions between epoxides and sodium sulfide can be complex. In some attempted syntheses, the desired ring-opened products were not obtained under the tested conditions, with the potential for side reactions, such as the formation of episulfides (thiiranes), being a complicating factor. Therefore, while theoretically plausible, the practical application of disodium sulfide nonahydrate for the clean and efficient ring-opening of epoxides remains an area requiring further investigation to establish optimized and reliable protocols.
Facile Synthesis of Diverse Sulfur-Containing Organic Compounds
This compound is a highly effective reagent for the straightforward synthesis of various sulfur-containing organic molecules, most notably polymeric sulfides and certain heterocyclic systems.
Polymeric Sulfides: A simple and convenient method for producing a range of poly(alkylene sulfide)s involves the direct reaction of α,ω-dihaloalkanes with this compound under reflux conditions. catalysis.ru This polycondensation reaction proceeds efficiently without the need for a catalyst or additional solvent, yielding polymers with valuable properties such as excellent thermal stability, solvent resistance, and oil resistance. catalysis.ru Research has shown that reaction parameters like time and the molar ratio of reactants can be adjusted to control the chain length and, consequently, the physical properties of the resulting polymers. catalysis.ru For instance, increasing the reaction time generally leads to a higher degree of polymerization and an increased melting point of the polymeric material. catalysis.ru
| Reaction Time (h) | Yield (%) | Melting Point (°C) | Average Repeating Units (y) |
|---|---|---|---|
| 2 | 70 | 50-52 | 9 |
| 4 | 85 | 55-57 | 12 |
| 8 | 90 | 60-62 | 16 |
| 16 | 95 | 68-70 | 20 |
| 24 | 95 | 68-70 | 20 |
Thiopyran Diones: Disodium sulfide has been successfully employed in the cyclocondensation of complex organic molecules to form sulfur heterocycles. In one notable example, the reaction of chloro-(1-oxoalk-2-ynyl)-anthraquinones with sodium sulfide in ethanol (B145695) under brief heating leads to the formation of anthrathiopyrantriones in good yields. nih.gov This transformation demonstrates the utility of sodium sulfide in constructing intricate, fused-ring systems containing a thiopyran core.
The synthesis of thiofuranosides using this compound is not a widely documented application in the surveyed scientific literature.
Inorganic Material Precursors and Nanomaterial Fabrication
This compound is a fundamental precursor in materials science, particularly for the synthesis of metal sulfide nanomaterials and for the development of next-generation energy storage devices.
Controlled Synthesis of Metal Sulfide Nanoparticles
Disodium sulfide is one of the most common sulfur sources for the synthesis of metal sulfide nanoparticles (NPs) due to its availability and solubility in aqueous solutions. wikipedia.org The chemical precipitation method, which involves reacting a metal salt with a sulfide source, is a simple, inexpensive, and widely used technique for producing these nanomaterials. d-nb.infothieme-connect.de this compound serves as a controllable source of sulfide ions (S²⁻) that react with metal cations (e.g., Cd²⁺, Zn²⁺) to precipitate the corresponding metal sulfide nanoparticles.
The size, shape, and crystalline structure of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the presence of capping agents. d-nb.infothieme-connect.deorganic-chemistry.org For example, in the synthesis of Cadmium Sulfide (CdS) NPs, varying the reaction temperature between 20°C and 80°C was shown to influence the final particle size. thieme-connect.de Similarly, for Zinc Sulfide (ZnS) NPs, the pH of the reaction medium plays a crucial role in determining the particle size. researchgate.net
| Nanoparticle | Metal Precursor | Synthesis Method | Key Parameters | Resulting Particle Size | Reference |
|---|---|---|---|---|---|
| CdS | Cadmium Chloride (CdCl₂) | Chemical Precipitation | Temperature: 20-80 °C | 15-85 nm | thieme-connect.de |
| CdS | Cadmium Nitrate (B79036) (Cd(NO₃)₂) | Aqueous Precipitation | Capping Agent: Diethylene Glycol | Blue shift in absorption edge observed | d-nb.info |
| ZnS | Zinc Chloride (ZnCl₂) | Co-precipitation | pH adjusted with NaOH | ~6.3 nm | organic-chemistry.org |
| ZnS | Zinc Acetate | Aqueous Precipitation | Capping Agent: 2-Mercaptoethanol | 4.5-104.1 nm (pH dependent) | researchgate.net |
Role in the Development of Energy Storage Systems (e.g., Sodium-Sulfur Batteries)
Sodium-sulfur (Na-S) batteries are a promising technology for large-scale energy storage due to the high theoretical energy density and the low cost and natural abundance of sodium and sulfur. rsc.org In the context of room-temperature Na-S batteries, disodium sulfide (Na₂S) plays a critical role as an advanced cathode material. rsc.orgprepchem.com
Traditionally, these batteries use elemental sulfur as the cathode, which suffers from several drawbacks, including the "shuttle effect" where soluble sodium polysulfide intermediates migrate to the anode, causing capacity loss and cell degradation. nih.gov Using Na₂S, the final discharge product, directly as the cathode material circumvents many of these issues. rsc.org This approach offers several advantages:
It eliminates the large volume expansion associated with the conversion of sulfur to Na₂S. nih.gov
It mitigates the polysulfide shuttle effect, leading to improved cycling stability. nih.gov
It allows the battery to be paired with non-sodium metal anodes (like hard carbon or tin), which can enhance safety by avoiding the use of highly reactive sodium metal. rsc.org
Research in this area focuses on overcoming the challenges associated with using Na₂S, such as its insulating nature and the large energy barrier (overpotential) required for its initial charging. rsc.org Strategies to improve performance include nanostructuring the Na₂S material and compositing it with conductive carbon materials to enhance electronic conductivity and ion diffusion. rsc.orgprepchem.com
Thermochemical Energy Storage Systems
This compound is a significant material in the field of thermochemical energy storage (TCES) due to its high energy storage density. researchgate.net TCES systems utilize reversible chemical reactions to store and release thermal energy. chemrxiv.orgmdpi.com For salt hydrates like this compound, this process involves a dehydration-hydration cycle. chemrxiv.orgmdpi.com During the charging phase, heat is applied to the hydrated salt, causing an endothermic dehydration reaction where water is removed and stored separately. The stored heat can be preserved indefinitely as long as the anhydrous or less hydrated salt is kept isolated from water. chemrxiv.orgmdpi.com When heat is needed, the reverse exothermic reaction is initiated by reintroducing water vapor, which hydrates the salt and releases the stored energy. chemrxiv.orgmdpi.com
The sodium sulfide-water (Na₂S/H₂O) system is of particular interest because of its high theoretical energy storage density. researchgate.netresearchgate.net The system can involve several hydration steps, transitioning between nonahydrate (Na₂S·9H₂O), pentahydrate (Na₂S·5H₂O), and other lower hydrates. researchgate.netpublications.gc.ca This allows for potential multi-step heat release and storage cycles. researchgate.net
Phase Change Behavior and Enthalpy of Hydration in Thermal Energy Storage
The effectiveness of this compound in thermal energy storage is fundamentally linked to its phase change characteristics and the associated energy exchange. The primary reaction involves the reversible transition between different hydration states. The nonahydrate form has a melting point of approximately 50°C. wikipedia.orghoneywell.comhoneywell.com
The thermal decomposition of this compound (Na₂S·9H₂O) into its anhydrous form (Na₂S) involves the formation of several intermediate hydrates, including Na₂S·5H₂O and Na₂S·2H₂O. researchgate.netpublications.gc.ca The stability of these hydrates is a function of water vapor partial pressure and temperature. publications.gc.ca The energy storage potential is derived from the enthalpy of these hydration/dehydration reactions. researchgate.net While specific enthalpy values can vary based on measurement conditions, the principle remains that the transition between higher and lower hydration states allows for significant heat storage. For instance, the energy density for the transition from pentahydrate to a hemihydrate has been noted to be substantial. researchgate.net
The table below summarizes key thermal properties of this compound and its related hydrates.
| Property | Value | Reference |
| Molar Mass (Nonahydrate) | 240.18 g/mol | wikipedia.org |
| Melting Point (Nonahydrate) | 50 °C (122 °F; 323 K) | wikipedia.org |
| Density (Nonahydrate) | 1.43 g/cm³ | wikipedia.org |
| Appearance | Colorless, hygroscopic solid | wikipedia.org |
Stability and Cycling Performance of Hydrate (B1144303) Salts in Thermochemical Reactors
A critical factor for the practical application of this compound in thermochemical storage is its stability and performance over repeated charging and discharging cycles. Research has identified several challenges related to its chemical, physical, and mechanical stability under operational conditions. researchgate.netresearchgate.net
Chemical Stability: Disodium sulfide is susceptible to chemical degradation. It can react with oxygen (oxidation) to form sodium sulfite (B76179) and with carbon dioxide (carbonation) to produce sodium carbonate, which reduces the material's energy storage capacity. researchgate.net The reaction with CO₂ can also release toxic hydrogen sulfide gas. researchgate.net
Physical and Mechanical Stability: During cycling, significant physical changes to the salt crystals have been observed. researchgate.netresearchgate.net Well-defined angular crystals of the hydrate salt can transform into a porous, sponge-like structure after multiple dehydration-hydration cycles. researchgate.netresearchgate.net This change in morphology is thought to be related to partial melting or dissolution of the crystals, even at temperatures below the melting point of the bulk material. researchgate.netresearchgate.net While this increased porosity could potentially improve water vapor transfer, it also raises concerns about the mechanical integrity of the material in a packed-bed reactor. researchgate.net
Cycling Performance: Experiments involving repeated cycling between hydration conditions (e.g., 40°C) and dehydration conditions (e.g., 80°C) have been conducted to simulate long-term operation. researchgate.net These studies have shown that the material undergoes noticeable physical transformations. researchgate.net Issues such as particle agglomeration can occur, which would negatively impact the performance and longevity of a thermochemical reactor. researchgate.net The stability of the packed bed of salt particles is crucial for efficient heat and mass transfer within the reactor. researchgate.net The table below outlines some of the observed stability issues during cycling.
| Stability Issue | Description | Consequence |
| Chemical Instability | Reaction with atmospheric O₂ and CO₂. researchgate.net | Loss of energy density, formation of byproducts, release of H₂S gas. researchgate.net |
| Morphological Change | Transformation of well-defined crystals into a porous, sponge-like structure upon cycling. researchgate.netresearchgate.net | May alter mass transfer properties; potential for mechanical degradation. researchgate.net |
| Partial Melting/Dissolution | Believed to contribute to the spongy structure, occurring in temperature ranges between 40°C and 82°C. researchgate.netresearchgate.net | Can lead to particle agglomeration and loss of bed permeability. researchgate.net |
| Agglomeration | Fusing of salt particles, reducing the effective surface area. researchgate.net | Hinders water vapor transport and reduces reaction kinetics. |
Addressing these stability and performance challenges is essential for the successful implementation of this compound in commercial thermochemical energy storage systems. researchgate.netresearchgate.net
Environmental and Industrial Process Research
Advanced Wastewater Treatment Technologies
Disodium (B8443419) sulfide (B99878) nonahydrate is a critical chemical compound in various advanced wastewater treatment applications, primarily due to the reactivity of the sulfide ion. Its role extends from the removal of heavy metals to controlling oxygen levels and mitigating odor issues.
Sulfide precipitation is a highly effective method for removing heavy metals from industrial wastewater, often demonstrating superior performance compared to hydroxide (B78521) precipitation. deu.edu.trd-nb.info The low solubility of most metal sulfides allows for the achievement of very low residual metal concentrations. d-nb.infomdpi.com Disodium sulfide (Na₂S) is a commonly used reagent in this process, which operates on the principle of converting soluble metal compounds into insoluble sulfide precipitates. deu.edu.tr
The fundamental mechanism involves the reaction of sulfide ions (S²⁻), furnished by the dissolution of disodium sulfide in water, with divalent heavy metal ions (M²⁺) to form a solid metal sulfide (MS) precipitate, as shown in the general reaction below:
M²⁺ (aq) + S²⁻ (aq) → MS (s)
The efficiency of this precipitation is heavily dependent on the pH of the wastewater. Over a broad pH range, sulfide ions are extremely reactive with heavy metal ions. deu.edu.tr The precipitation is generally carried out under near-neutral conditions (pH 7.0 to 9.0). deu.edu.tr The solubility of metal sulfides is significantly lower than their corresponding hydroxides, which allows for more complete metal removal. For example, the solubility of copper sulfide (CuS) and lead sulfide (PbS) is orders of magnitude lower than that of copper hydroxide (Cu(OH)₂) and lead hydroxide (Pb(OH)₂), respectively. deu.edu.tr
Research has systematically investigated the selective precipitation of metals like copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) from industrial wastewater using Na₂S. semanticscholar.org Studies have shown that the precipitation efficiency increases with the amount of Na₂S added, reaching a maximum at a specific molar ratio of metal ion to Na₂S. semanticscholar.org For instance, in one study, the maximum precipitation of Cu²⁺ was achieved at a molar ratio of 1:1.75 (Cu²⁺:Na₂S). semanticscholar.org The pH plays a crucial role in selective precipitation; for example, Cu²⁺ can be selectively precipitated at a lower pH of 2.3, while Zn²⁺ and Ni²⁺ require higher pH values for effective removal. semanticscholar.org
The following table summarizes the optimal pH conditions for the precipitation of various metals using a sulfide reagent.
| Metal Ion | Optimal Precipitation pH | Precipitation Efficiency (%) |
| Copper (Cu²⁺) | 4.0 | ~100 |
| Nickel (Ni²⁺) | 5.3 | >99 |
| Zinc (Zn²⁺) | 5.3 | ~100 |
| Cadmium (Cd²⁺) | >8.0 | >99 |
| Lead (Pb²⁺) | >8.0 | >99 |
Data synthesized from research findings. semanticscholar.org
In anaerobic wastewater treatment systems, the absence of oxygen is crucial for the metabolic activity of anaerobic microorganisms. Disodium sulfide is utilized as an oxygen scavenger, effectively removing dissolved oxygen from the water. westlab.com.au The sulfide ions react with dissolved oxygen, thereby creating and maintaining the necessary anaerobic conditions for processes like anaerobic digestion.
The reaction between sulfide and oxygen can be represented by the following simplified equation:
2S²⁻ (aq) + 2O₂ (g) + H₂O (l) → S₂O₃²⁻ (aq) + 2OH⁻ (aq)
This process is critical because the presence of oxygen can be toxic to obligate anaerobes and can lead to the growth of aerobic or facultative bacteria, which compete for substrate and reduce the efficiency of the anaerobic process. nih.govnih.gov By scavenging oxygen, disodium sulfide helps to maintain a low redox potential, which is favorable for the activity of methanogenic and sulfate-reducing bacteria. nih.gov
The introduction of limited amounts of oxygen into an anaerobic digester, a process known as microaeration, can be used to control hydrogen sulfide levels in biogas by promoting the biological oxidation of sulfide to elemental sulfur by sulfide-oxidizing bacteria. nih.govumd.edu However, the primary role of adding a chemical scavenger like disodium sulfide is to rapidly and chemically remove oxygen to protect the anaerobic environment.
Hydrogen sulfide (H₂S) is a primary cause of odors in wastewater treatment systems, characterized by its "rotten egg" smell. streamlineinnovations.comoxy.com It is produced by sulfate-reducing bacteria under anaerobic conditions. streamlineinnovations.combiologicalwasteexpert.com Odor control strategies often focus on preventing the formation of H₂S or removing it after it has formed.
Liquid-phase treatments are commonly applied in collection systems to control odors before they reach the treatment plant. wwdmag.com These strategies include:
Oxidation: Chemicals like hydrogen peroxide or sodium hypochlorite (B82951) are used to oxidize dissolved sulfide to less odorous compounds such as elemental sulfur or sulfate (B86663). oxy.com
Precipitation: Iron salts, such as ferric chloride, are added to wastewater to precipitate dissolved sulfide as iron sulfide, a solid that is removed in the treatment plant. oxy.com
pH Adjustment: Raising the pH of the wastewater with sodium hydroxide shifts the equilibrium from volatile H₂S gas to the non-volatile bisulfide (HS⁻) and sulfide (S²⁻) ions, thus keeping the odorous compound in the liquid phase. oxy.combiologicalwasteexpert.com
Nitrate (B79036) Addition: The addition of nitrate solutions can prevent sulfide formation by providing an alternative electron acceptor for bacteria, which will preferentially use nitrate over sulfate, thereby inhibiting the activity of sulfate-reducing bacteria. biologicalwasteexpert.comwwdmag.com
Research continues to explore more efficient and cost-effective methods for controlling sulfide-related odors in wastewater treatment.
Hydrometallurgical Processes and Ore Flotation
Disodium sulfide is a key reagent in hydrometallurgical processes, particularly in the flotation of metal ores. Its primary function is to modify the surface properties of minerals to facilitate their separation.
Sulfidization is a crucial process for the flotation of oxidized copper, lead, and zinc minerals, which are not readily floatable with common sulfide collectors like xanthates. 911metallurgist.comxkjgroup.com Disodium sulfide is widely used to convert the surface of these oxide minerals into a layer of metal sulfide, which can then be effectively captured by the collector. 911metallurgist.comxkjgroup.com
The mechanism of sulfidization is a complex heterogeneous reaction that involves several steps:
Adsorption: Sulfide ions from the solution are rapidly adsorbed onto the surface of the oxide mineral. 911metallurgist.com
Reaction: The adsorbed sulfide ions react with the metal oxide to form a thin layer of metal sulfide on the mineral's surface. 911metallurgist.com This reaction transforms the hydrophilic oxide surface into a more hydrophobic sulfide surface. For example, the sulfidization of malachite (a copper carbonate hydroxide mineral) can be represented as: Cu₂(OH)₂CO₃ (s) + 2S²⁻ (aq) → 2CuS (s) + CO₃²⁻ (aq) + 2OH⁻ (aq)
Collector Adsorption: Following sulfidization, a collector, such as a xanthate, is added, which adsorbs onto the newly formed sulfide layer, rendering the mineral particle hydrophobic and allowing it to attach to air bubbles and float. mdpi.com
The effectiveness of sulfidization is influenced by factors such as pH, temperature, and the concentration of sodium sulfide. 911metallurgist.com Both under- and over-addition of sulfide can be detrimental to mineral recovery. saimm.org.za Insufficient sulfide results in incomplete sulfidization, while excessive sulfide can act as a depressant for other sulfide minerals and can also consume the collector. xkjgroup.comsaimm.org.za Therefore, precise control of the sulfide concentration is essential for maximizing mineral recovery. saimm.org.za
The following table illustrates the dual role of Sodium Sulfide in ore flotation.
| Role | Mechanism | Target Minerals | Outcome |
| Activator (Sulfidizing Agent) | Converts metal oxide surfaces to metal sulfides. | Oxidized ores of Copper, Lead, Zinc. | Increases floatability and enhances recovery rates, which can reach 80-90% for copper. wit-stone.com |
| Inhibitor (Depressant) | Prevents the flotation of certain sulfide minerals. | Pyrite, Sphalerite (in some cases). | Improves the grade of the concentrate by selectively depressing undesired minerals. xkjgroup.comwit-stone.com |
In hydrometallurgical processes beyond flotation, disodium sulfide is used for the selective precipitation of metals from leach solutions. This application is crucial for both enhancing the extraction of target metals and removing impurities.
In processes like the leaching of complex sulfide ores, valuable metals such as copper and zinc are dissolved into an acidic solution. mdpi.com Subsequently, disodium sulfide can be added to the solution under controlled pH conditions to selectively precipitate certain metals while leaving others in the solution. This is based on the different solubilities of the various metal sulfides. mdpi.com For instance, copper sulfide is much less soluble than zinc sulfide, allowing for their separation by carefully controlling the sulfide ion concentration and pH.
Interfacial Chemistry in Drainage Systems
Hydrogen sulfide (H₂S), a colorless and toxic gas known for its characteristic rotten egg smell, is a significant concern in urban drainage systems. xylem.comteamaquafix.com Its presence leads to odor complaints, corrosion of infrastructure, and serious health risks for workers. xylem.comresearchgate.net The formation of H₂S in sewers is primarily a result of anaerobic biological processes. xylem.com Under anaerobic conditions, which can occur when wastewater remains stagnant for extended periods, sulfate-reducing bacteria (SRB) reduce sulfate (SO₄²⁻), a common component of domestic wastewater, to dissolved sulfide (S²⁻). teamaquafix.comresearchgate.net
The release of gaseous H₂S from the aqueous phase is governed by the equilibrium between dissolved sulfide species (H₂S, HS⁻, S²⁻) and the pH of the wastewater. At a lower pH, the equilibrium shifts towards the formation of dissolved H₂S, which is volatile and can be released into the sewer atmosphere. stateindustrial.com Several factors influence the rate of H₂S generation and release in sewer systems. xylem.com
Key Factors Influencing H₂S Release in Sewers:
Temperature: Higher sewage temperatures accelerate microbial activity, leading to increased sulfide production.
Biochemical Oxygen Demand (BOD): A high BOD indicates a large amount of organic matter available for decomposition, which can deplete dissolved oxygen and create anaerobic conditions favorable for SRBs. xylem.com
Sulfate Concentration: The availability of sulfates is a direct precursor for sulfide production by SRBs. xylem.com
pH: Lower pH levels promote the conversion of dissolved sulfide into gaseous H₂S. xylem.comstateindustrial.com
Retention Time: Longer retention times of wastewater in pipes (B44673) increase the potential for anaerobic conditions to develop. xylem.commdpi.com
Flow Velocity and Turbulence: Low flow velocities can lead to the deposition of solids and the creation of anaerobic slime layers on pipe walls where H₂S is formed. xylem.com Conversely, high turbulence, such as in drop structures, can increase the rate of H₂S release from the liquid to the gas phase. mdpi.comresearchgate.net
Research has shown that specific structures within drainage systems, such as drop shafts and vertical shafts, can induce turbulent flow, leading to a significant release of dissolved hydrogen sulfide. mdpi.com Field investigations in urban sewer networks are critical for identifying H₂S hotspots to effectively control odor and corrosion problems. researchgate.net
A variety of strategies have been developed to mitigate the release of hydrogen sulfide from aqueous solutions in drainage systems and other industrial settings. These methods can be broadly categorized as proactive, aiming to prevent H₂S formation, or reactive, focusing on neutralizing H₂S after it has formed. stateindustrial.com Mitigation approaches can be applied to either the aqueous (liquid) phase or the vapor phase. streamlineinnovations.com
Proactive Strategies:
Alkalinity Control: Maintaining a pH above 8.5 can keep sulfide in its dissolved, non-gaseous form (HS⁻), preventing its conversion to H₂S gas. stateindustrial.com
Process Control: Modifying industrial or wastewater collection processes to minimize the conditions that lead to H₂S production, such as reducing retention times and ensuring proper pipe sizing to maintain sufficient flow. promindsa.comsulfilogger.com
Inhibitors: Applying chemicals that inhibit the activity of sulfate-reducing bacteria. promindsa.com
Reactive Strategies: Reactive methods involve the addition of chemicals to oxidize or precipitate the dissolved sulfide, or treating the vapor phase to remove H₂S gas.
Chemical Oxidation: Oxidizing agents are used to convert hydrogen sulfide into less harmful compounds like elemental sulfur or sulfate. Common oxidants include:
Hydrogen Peroxide: Oxidizes H₂S to sulfate forms. stateindustrial.compromindsa.com
Chlorine (Bleach): A powerful oxidizer that neutralizes H₂S and also eliminates the bacteria responsible for its formation. stateindustrial.com
Potassium Permanganate: Quickly converts H₂S into elemental sulfur. stateindustrial.com
Precipitation with Iron Salts: Iron compounds, such as ferric chloride or ferrous sulfate, are added to the wastewater. They react with dissolved sulfide to form insoluble iron sulfide precipitates, effectively removing sulfide from the solution. nih.govnih.gov
Vapor Phase Treatment: These methods treat the air within the sewer or industrial facility after H₂S has been released from the liquid.
Scrubbers: Caustic scrubbing systems use alkaline solutions (e.g., sodium hydroxide) to absorb and neutralize H₂S from gas streams. raveboscrubber.comremedia.global
Adsorption: Materials like activated carbon or iron-based media can be used to trap H₂S gas. promindsa.comq2technologies.com
Biological Filters (Biofilters): These systems use microorganisms to naturally degrade hydrogen sulfide into less odorous compounds. remedia.global
Table 2: Summary of H₂S Mitigation Strategies
| Strategy Type | Method | Description | Reference |
|---|---|---|---|
| Proactive (Prevention) | Alkalinity Control | Maintaining high pH (>8.5) to keep sulfide dissolved as HS⁻. | stateindustrial.com |
| Process Control | Optimizing system design (e.g., pipe size, flow) to prevent anaerobic conditions. | promindsa.comsulfilogger.com | |
| Reactive (Liquid Phase) | Chemical Oxidation | Using oxidants (e.g., H₂O₂, Chlorine, KMnO₄) to convert H₂S to sulfate or sulfur. | stateindustrial.compromindsa.com |
| Precipitation | Adding iron salts to form insoluble iron sulfide precipitates. | nih.gov | |
| Biological Treatment | Using bacteria to consume H₂S. | stateindustrial.com | |
| Reactive (Vapor Phase) | Scrubbing | Using liquid solutions (e.g., caustic soda) to absorb and neutralize H₂S gas. | raveboscrubber.comremedia.global |
| Adsorption | Trapping H₂S gas on the surface of media like activated carbon. | promindsa.comq2technologies.com | |
| Biofiltration | Passing H₂S-laden air through a medium containing microorganisms that degrade it. | remedia.global |
Biomimetic and Mechanistic Biochemical Research
Investigation as a Hydrogen Sulfide (B99878) Donor in Biological Systems
The utility of inorganic sulfide salts, including disodium (B8443419) sulfide nonahydrate, is well-established in biological studies for exploring the therapeutic and physiological effects of exogenously supplied H₂S. nih.govmdpi.comnih.gov These salts provide a direct and instantaneous source of biologically relevant sulfide species, which has been instrumental in confirming the role of H₂S as a gasotransmitter. nih.gov
Amyloid fibrils, which are insoluble aggregates of misfolded proteins, are associated with a variety of neurodegenerative diseases. nih.govnih.gov Notably, brain tissue from individuals with Alzheimer's disease has been found to have significantly lower levels of H₂S compared to healthy individuals. nih.govacs.org This observation has spurred research into the effects of H₂S on the formation of these protein aggregates.
In vitro studies using hen egg white lysozyme (B549824) (HEWL), a model protein for studying amyloidogenesis, have demonstrated that the introduction of H₂S completely prevents the formation of β-sheet-rich amyloid fibrils. nih.govnih.govacs.org Spectroscopic analysis revealed that H₂S interacts with disulfide bonds within the protein structure. nih.govacs.org This interaction leads to the formation of trisulfide bridges, a modification that destabilizes the protein's native structure. nih.govacs.org The resulting destabilization causes the protein to denature and form small, spherical, unordered aggregates that are non-toxic, thereby preventing the assembly into cytotoxic amyloid fibrils. nih.govnih.govacs.org Similar inhibitory effects have been observed in studies with insulin (B600854), where H₂S was shown to prevent the formation of insulin amyloid fibril precursors by inducing the formation of non-fibrillar spherical structures. researchgate.net
| Model Protein | Key H₂S-Induced Change | Analytical Techniques Used | Outcome | References |
|---|---|---|---|---|
| Hen Egg White Lysozyme (HEWL) | Formation of trisulfide bridges from disulfide bonds | Deep UV Resonance Raman (DUVRR) Spectroscopy, ThT Fluorescence, Atomic Force Microscopy (AFM) | Inhibition of β-sheet and fibril formation; formation of non-toxic, unordered spherical aggregates | nih.govnih.govacs.org |
| Insulin (from bovine pancreas) | Formation of trisulfide bridges | Far UV-Circular Dichroism, Deep Ultraviolet Resonance Raman Spectroscopy, Atomic Force Microscopy (AFM) | Inhibition of amyloid fibril formation; conservation of native-like structure within spherical aggregates | researchgate.net |
Thiyl radicals are reactive sulfur species that can be generated from H₂S and other sulfur-containing compounds. elsevierpure.com Research has shown that these radicals can efficiently induce the cis-trans isomerization of unsaturated fatty acid residues within the phospholipid membranes of liposomes, which serve as biomimetic models. nih.gov This catalytic process leads to a change in the geometric configuration of the fatty acid chains, converting the natural all-cis isomers into trans isomers. nih.govnih.gov
The extent of this isomerization is influenced by factors such as the number of double bonds in the fatty acid and the hydrophobicity of the thiol compound generating the radicals. nih.gov For instance, in studies with arachidonic acid methyl ester in micellar systems, a significant decay of the all-cis-isomer was observed following gamma irradiation to generate radicals. nih.gov This transformation of the lipid structure can affect the physical properties and organization of the membrane, as demonstrated by a reduction in the diameter of unilamellar liposomes following isomerization. nih.gov This line of research highlights a potential pathway for the modification of biological membranes under conditions where thiyl radicals are generated. nih.govresearchgate.net
Cellular and Molecular Mechanistic Pathways (Non-Clinical Focus)
Exogenous H₂S donors like disodium sulfide have been employed to investigate the cellular and molecular mechanisms through which sulfide species exert their effects, particularly in the context of cellular stress responses.
Hydrogen sulfide is recognized for its significant antioxidant and anti-apoptotic properties. nih.gov One of the primary mechanisms underlying its antioxidant effect is the enhancement of intracellular levels of glutathione (B108866) (GSH), a critical component of the cellular defense system against oxidative stress. nih.gov Studies have shown that H₂S can protect neurons from cell death induced by glutamate-induced oxidative stress by increasing GSH levels. nih.gov This is achieved by upregulating cystine transport and boosting the activity of γ-glutamylcysteine synthetase, a key enzyme in GSH synthesis. nih.gov
Furthermore, H₂S can directly scavenge reactive oxygen species (ROS) and redistribute GSH to the mitochondria, the primary sites of cellular ROS production. nih.gov By bolstering these antioxidant defenses, H₂S effectively protects cells from apoptosis (programmed cell death) triggered by oxidative insults. nih.govresearchgate.net
| Mechanism | Cellular Effect | References |
|---|---|---|
| Enhancement of Glutathione (GSH) Synthesis | Increases activity of γ-glutamylcysteine synthetase and upregulates cystine transport, boosting cellular antioxidant capacity. | nih.gov |
| Direct Scavenging of Reactive Oxygen Species (ROS) | Neutralizes harmful ROS, reducing direct oxidative damage to cellular components. | nih.gov |
| Redistribution of GSH to Mitochondria | Protects mitochondria from oxidative damage, preserving their function and preventing the initiation of apoptosis. | nih.gov |
| Activation of Protective Signaling Pathways | Stimulates pathways like the phosphatidylinositol 3-kinase/Akt pathway, which promotes cell survival. | researchgate.net |
The protective effects of H₂S donors have been demonstrated in various in vitro and animal models of diseases characterized by oxidative stress. For example, long-term administration of sodium sulfide has been shown to mitigate ischemia-induced heart failure by reducing oxidative stress. nih.govekb.eg In models of myocardial injury, H₂S donors can protect cardiomyocytes from damage induced by inflammatory mediators like TNF-α by decreasing oxidative stress and restoring mitochondrial function. researchgate.net
Interestingly, the effect of sulfide can be context-dependent. In studies involving glioblastoma (GBM) cells, sodium sulfide was found to selectively induce oxidative stress, DNA damage, and mitochondrial dysfunction in the cancer cells while sparing normal human cerebral endothelial cells. nih.gov Conversely, in broiler myocardium exposed to high concentrations of H₂S gas, evidence of H₂S-induced oxidative stress was observed, leading to excessive mitochondrial fission and apoptosis. nih.gov These findings underscore the complexity of H₂S biology, where its effects can range from protective to detrimental depending on the cellular context and concentration. Research using animal models of diabetes and multiple sclerosis has also highlighted the potential for various natural and synthetic compounds to counteract oxidative stress, a field where H₂S donors continue to be relevant investigational tools. mdpi.commdpi.com
Analytical Methodologies for Sulfide Detection and Quantification in Complex Matrices
Preparation of Standard Sulfide (B99878) Solutions for Analytical Calibration
The foundation of accurate sulfide quantification lies in the precise preparation of standard solutions for instrument calibration. Disodium (B8443419) sulfide nonahydrate (Na₂S·9H₂O) is a common and reliable source for creating these standards.
A typical procedure for preparing a sulfide stock solution involves dissolving a accurately weighed amount of crystalline disodium sulfide nonahydrate in deoxygenated, distilled water. For instance, a stock solution with a concentration of approximately 1000 mg/L sulfide can be prepared by dissolving 7.5 grams of this compound in distilled water and making it up to a final volume of 1000 mL in a volumetric flask sigmaaldrich.com. Another protocol suggests dissolving 7.492 g of sodium sulfide nonahydrate in 500 mL of freshly boiled deionized water in a 1000 mL volumetric flask, and then filling it to the mark with deionized water to achieve a 1000 mg/L sulfide stock solution termodinamica.cl.
To ensure the stability of the standard solutions and prevent the oxidation of sulfide, it is common practice to add a sulfide anti-oxidant buffer (SAOB) epa.govuga.edu. The SAOB typically contains sodium hydroxide (B78521) to maintain a high pH, as well as reducing agents like ascorbic acid to scavenge dissolved oxygen epa.gov. The stability of the stock solution is limited, and it is recommended to be stored in a cool, dark place and, for high accuracy, prepared fresh daily sigmaaldrich.com. Working standards of lower concentrations are then prepared by serial dilution of this stock solution.
The precise concentration of the sulfide stock solution is often verified using a titration method, such as an iodometric titration, to account for any potential hydration variability or degradation of the solid this compound sigmaaldrich.comregulations.gov.
Table 1: Preparation of a 1000 mg/L Sulfide Stock Solution
| Parameter | Value | Reference |
|---|---|---|
| Chemical | This compound (Na₂S·9H₂O) | sigmaaldrich.comtermodinamica.cl |
| Mass | 7.5 g or 7.492 g | sigmaaldrich.comtermodinamica.cl |
| Solvent | Deoxygenated, distilled/deionized water | sigmaaldrich.comtermodinamica.cl |
| Final Volume | 1000 mL | sigmaaldrich.comtermodinamica.cl |
Spectrophotometric and Electrochemical Detection Methods
A variety of analytical techniques are available for the quantification of sulfide, with spectrophotometric and electrochemical methods being among the most widely employed.
Spectrophotometric Methods: These methods are based on the principle of light absorption by a colored species, where the intensity of the color is proportional to the concentration of the analyte. The most common spectrophotometric method for sulfide determination is the methylene (B1212753) blue method mbari.orggov.bc.ca. This technique involves the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of an iron(III) catalyst to form the stable and intensely colored methylene blue dye, which is then measured colorimetrically gov.bc.ca.
Direct ultraviolet (UV) spectrophotometry offers a simpler and faster alternative for sulfide determination in certain matrices mbari.orgnih.gov. This method relies on the direct absorption of UV light by the bisulfide ion (HS⁻) in the wavelength range of 214 to 300 nm mbari.orgnih.gov. By adjusting the pH of the sample to approximately 8, where bisulfide is the predominant sulfide species, its concentration can be determined mbari.org. This approach has been successfully applied to natural waters with good agreement with the methylene blue method mbari.org.
Electrochemical Methods: Electrochemical techniques offer high sensitivity and are suitable for real-time monitoring of sulfide concentrations. These methods include potentiometry, amperometry, and voltammetry.
Potentiometry with an ion-selective electrode (ISE) is a widely used method for sulfide determination epa.gov. A sulfide ISE, typically with a silver sulfide membrane, develops a potential that is logarithmically proportional to the activity of free sulfide ions in the solution. This method is often used after a distillation step to separate the sulfide from interfering substances in the sample matrix epa.gov.
Amperometry involves the measurement of the current generated by the electrochemical oxidation or reduction of sulfide at a working electrode held at a constant potential nih.gov. Triple pulse amperometry has been developed to mitigate the issue of electrode fouling caused by the deposition of elemental sulfur on the electrode surface, allowing for direct and real-time detection of hydrogen sulfide nih.govnih.gov.
Voltammetry , such as cyclic voltammetry, involves scanning the potential of a working electrode and measuring the resulting current. The peak current is proportional to the sulfide concentration. This technique has been applied for the detection of sulfide using various electrode materials researchgate.net.
Table 2: Comparison of Common Sulfide Detection Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Methylene Blue (Spectrophotometry) | Formation of a colored complex | High sensitivity, well-established | Complex procedure, potential for interferences |
| Direct UV Spectrophotometry | Direct absorption of UV light by HS⁻ | Simple, rapid | Susceptible to interference from other UV-absorbing species |
| Ion-Selective Electrode (Potentiometry) | Measures potential related to S²⁻ activity | Direct measurement, wide linear range | Requires sample pretreatment (e.g., distillation) for complex matrices |
Advanced Sensing Platforms (e.g., SERS-based Sulfide Detection)
In recent years, there has been a growing interest in the development of advanced sensing platforms for the ultra-sensitive and selective detection of sulfide. Among these, Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful technique.
SERS is a vibrational spectroscopy technique that provides a significantly enhanced Raman signal from molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold or silver nanoparticles rsc.org. This enhancement allows for the detection of analytes at very low concentrations, often down to the nanomolar level rsc.orgphantomsfoundation.com.
For sulfide detection, SERS-based sensors can operate through various mechanisms. One approach involves the interaction of sulfide with the metallic nanoparticle surface, leading to changes in the SERS spectrum. For instance, the sulfidation of silver nanoparticles can be used as a basis for a SERS sensing system for the highly selective detection of sulfide rsc.org. Another strategy utilizes the displacement of a Raman-active reporter molecule from the nanoparticle surface by sulfide, resulting in a decrease in the SERS signal that is proportional to the sulfide concentration phantomsfoundation.com.
Researchers have developed SERS probes for the quantitative detection and imaging of hydrogen sulfide in living cells. One such probe utilized gold-silver alloy nanocages, where the presence of H₂S led to the formation of Ag₂S and a corresponding decrease in the SERS intensity, allowing for a detection limit as low as 0.36 nM nih.gov. Another SERS sensor for H₂S gas was developed using gold nanobipyramids encapsulated by a zeolitic imidazolate framework (ZIF-8), which demonstrated a wide detection range from 0.2 nM to 20 mM and a limit of detection of 0.17 nM acs.org. These advanced platforms hold great promise for applications in environmental monitoring, clinical diagnostics, and cellular biology.
Future Research Directions and Emerging Applications
Disodium (B8443419) sulfide (B99878) nonahydrate, a compound traditionally used in industries like leather tanning and paper manufacturing, is finding new relevance in advanced scientific and technological fields. Researchers are exploring its unique properties to address challenges in energy, materials science, and sustainability. Future research is focused on computational modeling, the development of novel composites, sustainable production methods, and its integration into new interdisciplinary applications.
Q & A
Q. What are the critical considerations for handling disodium sulfide nonahydrate in laboratory settings?
this compound is hygroscopic, light-sensitive, and releases toxic hydrogen sulfide (H₂S) upon decomposition. Laboratory protocols must include:
- Storage in airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize oxidation and moisture absorption .
- Use of personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin/eye contact. Waste must be segregated and treated by specialized disposal services due to its reactivity and environmental hazards .
Q. How can researchers verify the purity of this compound for analytical applications?
Purity assessment typically involves iodometric titration (≥98.0% assay) and cation trace analysis (e.g., Fe ≤0.005%, NH₄⁺ ≤0.005%) as per USP/NF and ACS specifications . For advanced applications like LC-MS, additional tests for heavy metals and solubility in glycerol-water mixtures may be required to ensure compatibility with sensitive instrumentation .
Q. What is the standardized method for preparing sulfide ion solutions using this compound?
A stock solution is prepared by dissolving 7.5 g of Na₂S·9H₂O in a 45 mL mixture of water and glycerol (10:29 v/v) under heating, followed by cooling and dilution to 100 mL. This method stabilizes sulfide ions and prevents rapid oxidation, ensuring reproducibility in quantitative analyses .
Advanced Research Questions
Q. How does the concentration of this compound influence the structural and catalytic properties of iron sulfide nanomaterials?
In hydrothermal synthesis (80°C, 6-hour annealing), varying Na₂S·9H₂O concentrations (0.0125–0.1 M) directly modulate sulfide ion availability, which impacts:
- Morphology : Higher concentrations (0.1 M) yield denser iron sulfide precipitates with nano-wall structures, increasing active sites for electrochemical reactions .
- Crystallinity : XRD analysis shows stronger diffraction peaks (e.g., 44.35°, 51.55°) at higher concentrations, correlating with improved crystallinity and sulfur content .
- Electrocatalytic Performance : At 0.1 M, iron sulfide exhibits a low overpotential (260 mV at 10 mA/cm²) and Tafel slope (51 mV/dec) for oxygen evolution reactions (OER), outperforming commercial RuO₂ .
Q. What methodological approaches resolve contradictions in sulfide ion activity during nanomaterial synthesis?
Discrepancies in sulfide reactivity arise from competing hydrolysis (Na₂S + H₂O → 2NaOH + H₂S) and oxidation (2Na₂S + O₂ → 2Na₂SO₃). To mitigate:
- pH Control : Maintain alkaline conditions (pH >10) using NaOH or NH₄OH to suppress H₂S volatilization and stabilize sulfide ions .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation artifacts .
- Kinetic Monitoring : Use real-time UV-Vis spectroscopy to track sulfide consumption and adjust reagent dosing dynamically .
Q. How do researchers characterize the electrochemical double-layer capacitance (Cdl) of disodium sulfide-derived catalysts?
Cyclic voltammetry (CV) in non-Faradaic regions (e.g., 0.1–0.2 V vs. RHE) is used to calculate Cdl, which correlates with electrochemically active surface area (ECSA). For iron sulfide synthesized with 0.1 M Na₂S·9H₂O, a Cdl of 12.5 mF/cm² indicates a high surface area, enhancing catalytic efficiency for hydrogen evolution reactions (HER) .
Methodological Tables
Table 1: Impact of Na₂S·9H₂O Concentration on Iron Sulfide Properties
| Concentration (M) | Color | Sulfur Content (XRD) | Overpotential (OER, mV) | Tafel Slope (mV/dec) |
|---|---|---|---|---|
| 0.0125 | Brownish-yellow | Low | 420 | 89 |
| 0.025 | Gray | Moderate | 380 | 75 |
| 0.05 | Blackish-gray | High | 320 | 62 |
| 0.1 | Blackish-gray | Highest | 260 | 51 |
| Data compiled from . |
Table 2: Key Analytical Methods for Na₂S·9H₂O-Derived Materials
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
